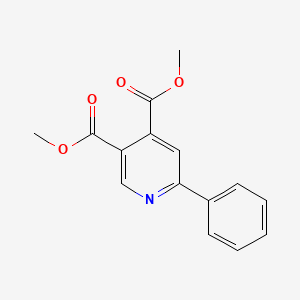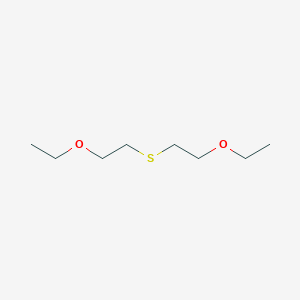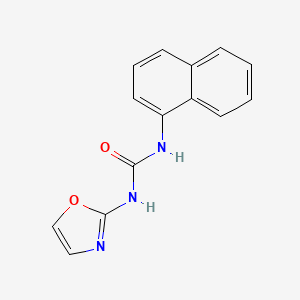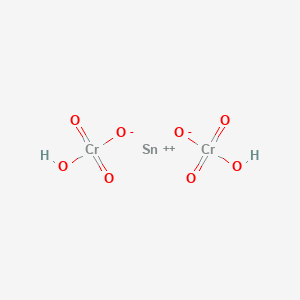
3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with two carboxylic acid groups at the 3 and 4 positions, a phenyl group at the 6 position, and esterified with methyl groups. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester typically involves the esterification of 3,4-pyridinedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3,4-pyridinedicarboxylic acid.
Reduction: Formation of 3,4-pyridinedicarbinol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Quinolinic acid (2,3-pyridinedicarboxylic acid)
- Lutidinic acid (2,4-pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Uniqueness
3,4-Pyridinedicarboxylic acid, 6-phenyl-, dimethyl ester is unique due to the presence of the phenyl group at the 6 position and the esterification with methyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
39633-00-6 |
|---|---|
分子式 |
C15H13NO4 |
分子量 |
271.27 g/mol |
IUPAC名 |
dimethyl 6-phenylpyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-14(17)11-8-13(10-6-4-3-5-7-10)16-9-12(11)15(18)20-2/h3-9H,1-2H3 |
InChIキー |
ZDYNRRUWNRXSHI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC=C1C(=O)OC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)











